2,2-Dichloro-N-(2,2-dimethoxyethyl)acetimidamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

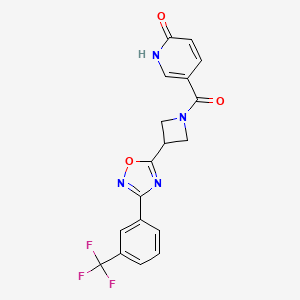

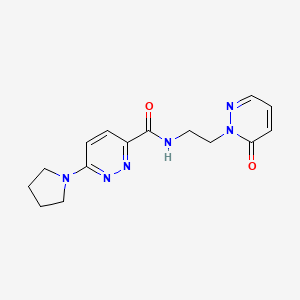

The molecular formula of 2,2-Dichloro-N-(2,2-dimethoxyethyl)acetimidamide is C6H12Cl2N2O2 . The molecular weight is 215.08 .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,2-Dichloro-N-(2,2-dimethoxyethyl)acetimidamide include its molecular formula (C6H12Cl2N2O2) and molecular weight (215.08) .Scientific Research Applications

Efficient Preparation Methods

A novel method for preparing versatile building blocks, including compounds like 2,2-Dichloro-N-(2,2-dimethoxyethyl)acetimidamide, was developed. This method is highly efficient and convenient, with wide substrate scopes, making it suitable for various scientific applications (Bo Liu et al., 2009).

Photophysical Effects in Metal-Carbon Bonds

Research on dichloro-bridged dimers, related to 2,2-Dichloro-N-(2,2-dimethoxyethyl)acetimidamide, explores their photophysical properties. These studies provide insights into the metal-to-ligand charge-transfer transitions and light emission characteristics, which are crucial for developing new materials and understanding chemical bonding (S. Sprouse et al., 1984).

Soil Dissipation Studies

Studies have examined the dissipation rates of similar compounds in soil, like 2,4-Dichlorophenoxyacetic acid, providing valuable data on the environmental behavior of these chemicals. This information is vital for assessing the environmental impact of related compounds (Ronald D. Wilson et al., 1997).

Catalytic Applications

Research on catalysis, including studies on Cp*Rh(III)-Catalyzed reactions with trichloro acetimidamide, has implications for the use of related chemicals like 2,2-Dichloro-N-(2,2-dimethoxyethyl)acetimidamide in synthetic organic chemistry (Suvankar Debbarma et al., 2016).

Synthesis of Oligonucleoside Methylphosphonates

Methylphosphonic dichloride, related to the compound , has been used in the synthesis of oligonucleoside methylphosphonates. This is significant in the field of nucleic acid research, contributing to the understanding and development of genetic tools and therapies (P. Miller et al., 1983).

properties

IUPAC Name |

2,2-dichloro-N'-(2,2-dimethoxyethyl)ethanimidamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12Cl2N2O2/c1-11-4(12-2)3-10-6(9)5(7)8/h4-5H,3H2,1-2H3,(H2,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYIQJKXZMHPRLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CN=C(C(Cl)Cl)N)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dichloro-N-(2,2-dimethoxyethyl)acetimidamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

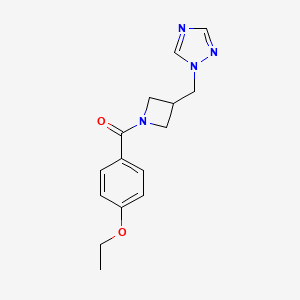

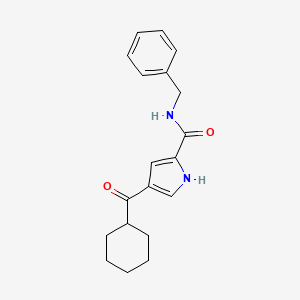

![N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2966673.png)

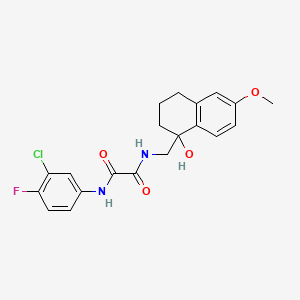

![4-[2-[[3-[3-(Trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-yl]amino]ethyl]benzenesulfonamide](/img/structure/B2966682.png)

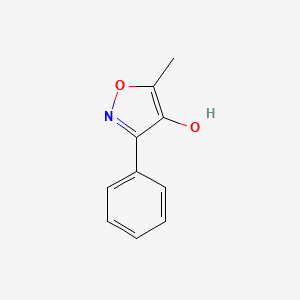

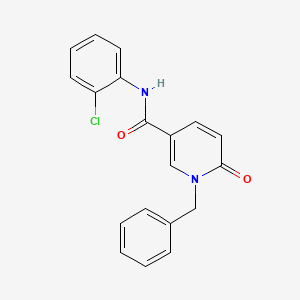

![2-(4-methoxyphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2966685.png)

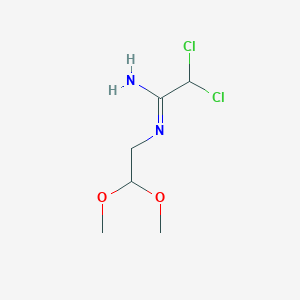

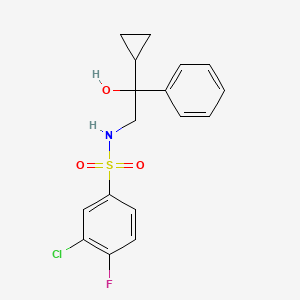

![N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2966689.png)